molecular formula C₂₀H₂₂O₅ B1145292 Deoxy miroestrol CAS No. 261963-67-1

Deoxy miroestrol

Cat. No. B1145292
M. Wt: 342.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxy miroestrol is a phytoestrogen that binds to estrogen receptors in the body . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .


Synthesis Analysis

Miroestrol biosynthesis was reconsidered and the most plausible mechanism starting from the isoflavonoid daidzein was proposed . A de novo transcriptome analysis was conducted using combined Pueraria candollei var. mirifica tissues of young leaves, mature leaves, tuberous cortices, and cortex-excised tubers . Twenty-one differentially expressed genes from four separate libraries were identified as candidates involved in these biosynthetic pathways .


Molecular Structure Analysis

The molecular formula for Deoxy miroestrol is C20H22O5 . When Deoxy miroestrol is exposed to the oxygen in air, it is converted to miroestrol .


Chemical Reactions Analysis

An enzyme-linked immunosorbent assay (ELISA) was developed for Deoxy miroestrol determination . The antibody exhibited equal reactivity against miroestrol and Deoxy miroestrol . The sensitivity of determination was in the range of 31.3–500 ng/ml with high precision .


Physical And Chemical Properties Analysis

Deoxy miroestrol is a stable phytosterol credited with many tissue-rejuvenating effects . Its chemical formula is C20H22O5 and its molecular weight is 342.39 g/mol .

Safety And Hazards

Deoxy miroestrol is a highly estrogenic herb, which is used as herbal estrogen replacement therapy . It appears effective, but lacks blinded studies . Therefore, it’s important to use it under the guidance of a healthcare professional.

properties

IUPAC Name

(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKZPXFWTQSDET-BCEKBLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxy miroestrol

CAS RN

261963-67-1
Record name Deoxymiroestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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